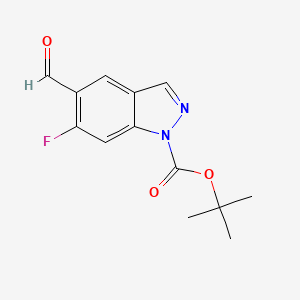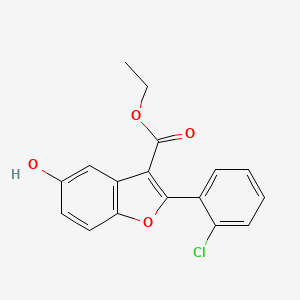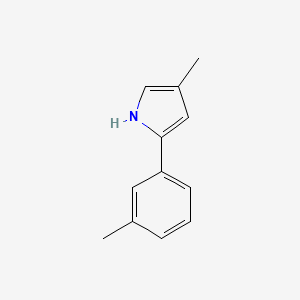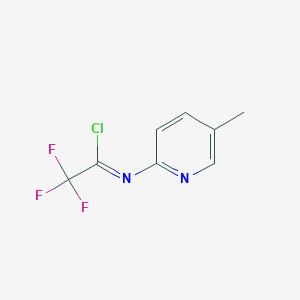
1-Boc-3-(2-fluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(2-fluorophenyl)pyrrolidine typically involves the reaction of 3-(2-fluorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
化学反应分析
Types of Reactions: 1-Boc-3-(2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, facilitated by reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
1-Boc-3-(2-fluorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and advanced materials
作用机制
The mechanism of action of 1-Boc-3-(2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity, while the Boc group provides stability during chemical transformations. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
相似化合物的比较
3-(2-fluorophenyl)pyrrolidine: Lacks the Boc protecting group, making it more reactive.
1-Boc-3-phenylpyrrolidine: Similar structure but without the fluorine atom, affecting its chemical properties and biological activity.
1-Boc-3-(4-fluorophenyl)pyrrolidine: Fluorine atom positioned differently, leading to variations in reactivity and selectivity
Uniqueness: 1-Boc-3-(2-fluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atom, which influences its electronic properties and interactions with biological targets. This makes it a valuable compound in the design of selective and potent pharmaceuticals .
属性
分子式 |
C15H20FNO2 |
|---|---|
分子量 |
265.32 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3 |
InChI 键 |
HTYFVQOWVPPOFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





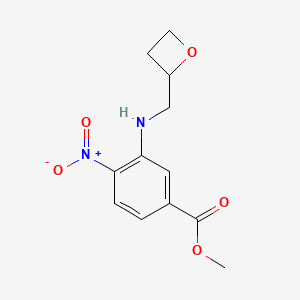

![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
